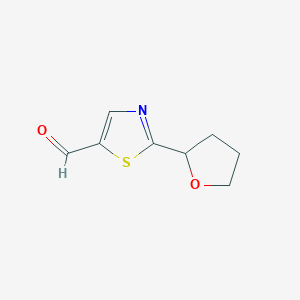
2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetaldehyde with thioamide derivatives under basic conditions to form the thiazole ring. The oxolane ring can be introduced through a subsequent cyclization reaction involving a diol or an epoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Oxolan-2-yl)-1,3-thiazole-5-methanol.
Substitution: 4-halogenated or 4-nitro derivatives of this compound.
科学研究应用
2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane ring may enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(Oxolan-2-yl)-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-(Oxolan-2-yl)-1,3-thiazole-5-methanol: Reduced form with a primary alcohol group.
2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid: Oxidized form with a carboxylic acid group.
Uniqueness
2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both an oxolane and a thiazole ring, which imparts distinct chemical and physical properties
生物活性
2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a thiazole ring fused with an oxolane moiety and an aldehyde functional group. Its molecular formula is C8H9NOS, and it exhibits unique chemical properties that contribute to its biological functions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It can bind to active sites of enzymes, altering their activity and thereby affecting metabolic pathways.
- Cell Signaling Modulation : It influences cell signaling pathways, potentially leading to changes in gene expression and cellular metabolism.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess significant activity against various bacterial strains, including Mycobacterium tuberculosis .
Antitumor Activity
The compound has been investigated for its antitumor properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HepG2 (liver carcinoma) by inhibiting cell proliferation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | 16 | Escherichia coli |
Study 2: Antitumor Activity in HepG2 Cells
In another study focusing on liver carcinoma cells (HepG2), the compound was found to induce apoptosis through the activation of caspase pathways. The following data summarizes the findings:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 75 | 20 |
| 25 | 50 | 40 |
| 50 | 30 | 70 |
Discussion
The dual functionality of the aldehyde and thiazole ring enhances the compound's reactivity and biological activity. Its ability to modulate enzyme activity and influence cellular processes makes it a promising candidate for drug development.
属性
IUPAC Name |
2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h4-5,7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQICHXMMJHXHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC=C(S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














